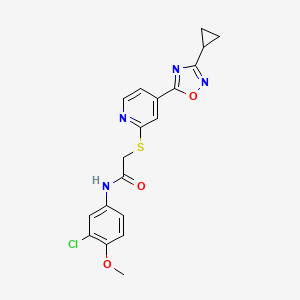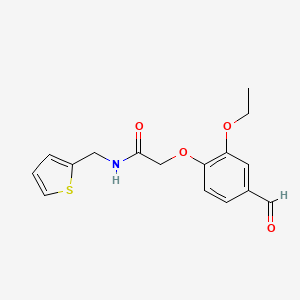
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide, also known as EFTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity through the inhibition of cell proliferation and induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. This compound's anti-inflammatory and antioxidant properties are believed to be due to its ability to modulate the expression of various cytokines and enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. This compound has also been shown to modulate the expression of various cytokines and enzymes involved in inflammation and oxidative stress. In addition, it has been shown to have potential as a neuroprotective agent and for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to exhibit significant anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of this compound's mechanism of action and its potential as a neuroprotective agent. Further research is also needed to determine the optimal dosage and administration of this compound for various applications. Additionally, the development of more efficient synthesis methods for this compound may improve its availability and affordability for research purposes.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Despite its low solubility in water, this compound has several advantages for lab experiments and holds promise for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential for clinical applications.
Synthesemethoden
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been synthesized using different methods, including the reaction of 2-(2-ethoxy-4-formylphenoxy) acetamide with thiophen-2-ylmethylamine in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the product is obtained after purification through recrystallization. Other methods include the reaction of 2-(2-ethoxy-4-formylphenoxy) acetamide with thiophen-2-ylmethylamine in the presence of sodium hydride and dimethylformamide. The reaction mixture is then heated, and the product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has been shown to have potential as a neuroprotective agent and for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-20-15-8-12(10-18)5-6-14(15)21-11-16(19)17-9-13-4-3-7-22-13/h3-8,10H,2,9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBFPWUOMQDZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2863653.png)

![N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2863656.png)
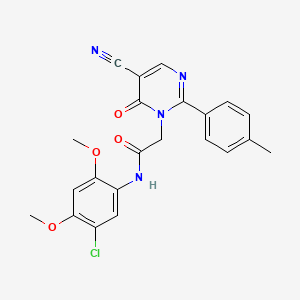
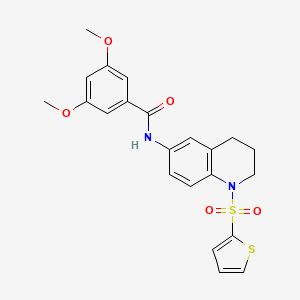

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2863663.png)
![4-[butyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2863664.png)
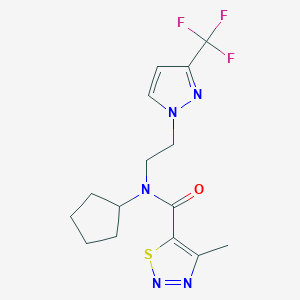

![N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride](/img/structure/B2863671.png)

![7,9-dimethyl-1-(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863673.png)
